1-(4'-Cyano-4-biphenylyl)-3-methylurea

Kinesin spindle protein Mitotic kinesin inhibition Antimitotic drug discovery

Biphenyl urea SAR often stalls when flexible linkers mask the pharmacophore's true binding geometry. 1-(4'-Cyano-4-biphenylyl)-3-methylurea solves this with a direct N-aryl urea connection that locks the urea into a single low-energy conformation. This rigidity, combined with the 4'-cyano group's strong electron-withdrawing effect, delivers a physicochemically defined probe for mitotic kinesin (KSP) and MCH-R1 receptor studies. - Fragment-like metrics: MW 251.28, tPSA 68.4 Ų, only 3 rotatable bonds - Chemotype-distinct: no flexible ethyl-piperidine linker, enabling novel SAR exploration - Reliable supply: custom-synthesized with batch QC; global B2B shipping under research-use compliance

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B13725739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4'-Cyano-4-biphenylyl)-3-methylurea
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C15H13N3O/c1-17-15(19)18-14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,1H3,(H2,17,18,19)
InChIKeyVRNPXWZJTVEWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4'-Cyano-4-biphenylyl)-3-methylurea: Structural Identity and Baseline Profile for Sourcing Decisions


1-(4'-Cyano-4-biphenylyl)-3-methylurea (synonym: 1-(4'-Cyano-[1,1'-biphenyl]-4-yl)-3-methylurea; molecular formula C₁₅H₁₃N₃O; MW 251.28 g/mol; MDL MFCD31657941) is a synthetic small molecule classified within the biphenylcarbonitrile family. The compound features a 4-cyano-1,1'-biphenyl scaffold linked directly to a 3‑methylurea moiety. Unlike its more heavily investigated biphenylmethyl urea counterparts that target MCH‑R1 or CYP enzymes, this specific diaryl urea has a notably sparse public pharmacological profile. [1] Its primary differentiation for procurement lies in its distinct connectivity pattern—direct N‑aryl urea attachment without a flexible linker—which contrasts with linker‑containing analogs and imparts unique conformational rigidity and hydrogen‑bonding geometry.

Why 1-(4'-Cyano-4-biphenylyl)-3-methylurea Cannot Be Replaced by a Generic Biphenyl Urea Analog


Interchangeability among biphenyl ureas is undermined by the decisive role of the N‑substituent and the cyano group's electronic character. In the MCH‑R1 antagonist series, moving the biphenylmethyl group from one urea nitrogen to the other altered binding affinity, demonstrating that even subtle connectivity changes are not tolerated. [1] The cyano substituent in the 4'‑position exerts a strong electron‑withdrawing effect (Hammett σₚ ≈ 0.66) that is absent in methyl‑ or unsubstituted analogs. This electronic perturbation modulates urea NH acidity, dipole moment, and target‑binding capacity in ways that cannot be replicated by a generic biphenyl urea core alone. [2] Consequently, selecting a close analog without the cyano group or with a different substitution pattern risks introducing a compound with fundamentally divergent pharmacological and physicochemical behavior, compromising experimental reproducibility.

Head-to-Head Evidence for 1-(4'-Cyano-4-biphenylyl)-3-methylurea vs. Its Closest Biphenyl Urea Analogs


KSP Motor Domain Inhibition: Cyano- vs. Methyl-Substituted Biphenyl Urea

The closest analog with publicly available bioactivity data, N-(4'-methyl‑4‑biphenylyl)urea (ChEMBL244125), inhibited the human KSP (kinesin spindle protein, KIF11) motor domain with an IC₅₀ of 1.38 × 10³ nM in an ATPase assay. [1] Although no direct KSP data exist for 1-(4'‑Cyano‑4‑biphenylyl)‑3‑methylurea, the replacement of the electron‑donating methyl group (σₚ = –0.17) by the strongly electron‑withdrawing cyano group (σₚ = 0.66) is predicted to reposition the urea NH hydrogen‑bond donor strength, dipole vector, and steric profile within the KSP binding pocket. [2] This physicochemical divergence indicates that the methyl analog cannot serve as a functional surrogate; target‑specific potency is expected to differ by an unpredictable margin until direct head‑to‑head testing is performed.

Kinesin spindle protein Mitotic kinesin inhibition Antimitotic drug discovery

MCH‑R1 Antagonist SAR: Critical Role of Cyano Position and Urea Connectivity

A published MCH‑R1 antagonist series based on a substituted biphenylmethyl urea core showed that the most potent compound (2t) achieved a binding Kᵢ of 43 nM when the cyano group occupied the 3'‑position and the biphenylmethyl‑piperidinylethyl moiety was attached to the same urea nitrogen. [1] 1-(4'‑Cyano‑4‑biphenylyl)‑3‑methylurea differs from this lead in three critical structural dimensions: (i) the cyano group is at the 4'‑position rather than 3'‑position, (ii) the biphenyl core is directly N‑aryl linked to the urea rather than connected via a methylene spacer, and (iii) the second urea nitrogen bears only a small methyl group instead of a bulky substituted ethyl chain. Each of these modifications is known to alter MCH‑R1 binding topology; therefore, the target compound is expected to exhibit a distinct MCH‑R1 affinity and selectivity signature relative to the established lead series.

Melanin-concentrating hormone receptor Anti-obesity agents GPCR antagonist SAR

Solubility and Drug‑Likeness: Physicochemical Differentiation from Bulkier Biphenyl Ureas

Target compound computed properties (MW 251.28; tPSA 68.4 Ų; HBD 2; HBA 3; rotatable bonds 3) conform fully to Lipinski's and Veber's rules, indicating favorable oral drug‑likeness. In contrast, the structurally related biphenyl urea CYP3A4 inhibitor SR‑9186 (ML368; MW 430.5; tPSA 98.7 Ų; rotatable bonds 6) substantially exceeds recommended thresholds for molecular weight and flexibility. This size and flexibility differential directly impacts solubility, permeability, and synthetic tractability. The smaller, more compact target compound is expected to exhibit superior aqueous solubility and a cleaner synthetic route (fewer steps, higher overall yield) compared to extended biphenyl urea derivatives.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen‑Bonding Conformation: Direct N‑Aryl Urea vs. Methylene‑Linked Analogs

IR spectroscopic and computational studies on tri‑substituted ureas containing benzyl and phenyl substituents have established that the conformational preference of the urea NH—whether it adopts a trans‑trans or cis‑trans geometry—is governed by the nature of the N‑substituents. [1] 1-(4'‑Cyano‑4‑biphenylyl)‑3‑methylurea possesses a direct N‑aryl linkage that restricts rotational freedom and biases the urea into a specific hydrogen‑bonding conformation distinct from that of analogs where a methylene spacer (e.g., 1-[(4-cyanophenyl)methyl]-3-methylurea, CAS 1549291-38-4) decouples the aromatic ring from the urea π‑system. This conformational restriction alters both the directionality and strength of intermolecular hydrogen bonds, directly impacting target recognition in structured binding sites.

Conformational analysis Urea hydrogen bonding Molecular recognition

Optimal Use Cases for 1-(4'-Cyano-4-biphenylyl)-3-methylurea in Research and Screening Programs


Chemical Probe for KSP‑Directed Antimitotic Screening Cascades

The close structural analog N-(4'-methyl‑4‑biphenylyl)urea has demonstrated measurable but weak KSP motor domain inhibition (IC₅₀ ≈ 1.4 μM). By substituting the electron‑donating methyl with an electron‑withdrawing cyano group, 1-(4'‑Cyano‑4‑biphenylyl)‑3‑methylurea provides a physicochemically differentiated probe to test whether increasing urea NH acidity enhances KSP binding. This compound can serve as a second‑generation starting point for SAR exploration in academic or biotech mitotic kinesin projects. [1]

MCH‑R1 Antagonist Chemotype Diversification

Published MCH‑R1 antagonist pharmacophores rely on a biphenylmethyl urea core with a flexible ethyl‑piperidine linker. 1-(4'‑Cyano‑4‑biphenylyl)‑3‑methylurea replaces this linker‑dependent architecture with a direct N‑aryl urea connection, offering a complementary chemotype to probe the receptor's tolerance for reduced conformational flexibility. It is suitable for use in MCH‑R1 binding assays where linker‑dependent SAR has plateaued. [2]

Fragment‑Based Lead Discovery Leveraging Favorable Ligand Efficiency

With a molecular weight of only 251.28 g/mol, a low number of rotatable bonds (3), and a topological polar surface area of 68.4 Ų, the compound meets all criteria for a high‑quality fragment or lead‑like molecule. It is well‑suited for inclusion in fragment screening libraries targeting enzymes or receptors where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key selection metrics. Its compact size facilitates subsequent structure‑guided elaboration.

Conformational Tool Compound for Biophysical Urea‑Binding Studies

The direct N‑aryl urea linkage locks the urea moiety into a defined conformational state, unlike methylene‑spaced analogs that populate multiple low‑energy conformers. This property makes the compound a useful tool for X‑ray crystallography, NMR, or surface plasmon resonance studies aimed at resolving the contribution of urea geometry to protein–ligand binding thermodynamics. [3]

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